molecular formula C21H20N2O5 B11997900 Propyl 4-{[(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate

Propyl 4-{[(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate

Cat. No.: B11997900
M. Wt: 380.4 g/mol
InChI Key: BGWQIYOLWFGCAN-UHFFFAOYSA-N
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Description

Propyl 4-{[(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate (molecular formula: C₂₁H₂₀N₂O₅, average mass: 380.40 g/mol) is a synthetic organic compound featuring a quinolinone core linked via an amide bond to a propyl benzoate ester (Figure 1).

This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring dual hydrogen-bonding (amide and hydroxyl groups) and hydrophobic interactions (quinolinone and ester groups).

Properties

Molecular Formula

C21H20N2O5

Molecular Weight

380.4 g/mol

IUPAC Name

propyl 4-[(4-hydroxy-1-methyl-2-oxoquinoline-3-carbonyl)amino]benzoate

InChI

InChI=1S/C21H20N2O5/c1-3-12-28-21(27)13-8-10-14(11-9-13)22-19(25)17-18(24)15-6-4-5-7-16(15)23(2)20(17)26/h4-11,24H,3,12H2,1-2H3,(H,22,25)

InChI Key

BGWQIYOLWFGCAN-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3N(C2=O)C)O

Origin of Product

United States

Preparation Methods

Esterification of 4-Nitrobenzoic Acid

4-Nitrobenzoic acid reacts with propanol under Fischer esterification conditions:

  • Catalyst: Concentrated sulfuric acid.

  • Solvent: Excess propanol.

  • Temperature: 100–110°C for 6–8 hours.

  • Yield: ~85%.

The resulting propyl 4-nitrobenzoate is then reduced to propyl 4-aminobenzoate via catalytic hydrogenation:

  • Catalyst: Palladium on carbon (Pd/C).

  • Solvent: Ethanol or methanol.

  • Pressure: 1–3 atm H₂.

  • Yield: >90%.

Coupling of Quinoline and Benzoate Moieties

The final step involves forming the amide bond between the quinoline carbonyl and the benzoate amine. This is achieved through carbodiimide-mediated coupling or active ester strategies.

Carbodiimide-Mediated Coupling

A protocol adapted from muscarinic receptor antagonist syntheses involves:

  • Activation: The quinoline-3-carboxylic acid is treated with 1,1'-carbonyldiimidazole (CDI) in dichloromethane (DCM) to form the imidazolide intermediate.

  • Coupling: Propyl 4-aminobenzoate is added, and the reaction proceeds at room temperature for 12–24 hours.

  • Workup: The product is purified via silica gel chromatography.

Optimized Conditions:

  • Molar Ratio: 1:1.2 (quinoline:amine).

  • Solvent: DCM or tetrahydrofuran (THF).

  • Yield: 65–75%.

Mixed Carbonate Intermediate Method

An alternative approach from patent literature uses diphosgene to generate a reactive carbonate intermediate:

  • Chloroformate Formation: The quinoline carboxylic acid reacts with diphosgene in DCM at 0°C.

  • Aminolysis: Propyl 4-aminobenzoate is added, and the mixture stirs at room temperature.

  • Purification: Recrystallization from ethanol yields the final product.

Advantages:

  • Faster reaction times (2–4 hours).

  • Higher purity due to fewer side reactions.

Comparative Analysis of Synthetic Routes

Method Reagents Yield Purity Scalability
Carbodiimide-MediatedCDI, DCM65–75%HighModerate
Mixed CarbonateDiphosgene, DCM70–80%Very HighHigh
One-Pot Multi-ComponentDiazonium salts, nitrilesN/AN/AExperimental

The mixed carbonate method offers superior yield and scalability, making it preferable for industrial applications. However, the toxicity of diphosgene necessitates stringent safety protocols.

Critical Challenges and Solutions

Steric Hindrance

The bulky quinoline and benzoate groups impede amide bond formation. Solutions include:

  • Using HOBt (Hydroxybenzotriazole) as an additive to enhance coupling efficiency.

  • Elevated temperatures (40–50°C) to accelerate reaction kinetics.

Purification Difficulties

The product’s low solubility in polar solvents complicates isolation. Gradient elution chromatography with hexane:ethyl acetate mixtures (3:1 to 1:2) resolves this .

Chemical Reactions Analysis

Types of Reactions

Propyl 4-{[(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce alcohols .

Scientific Research Applications

Propyl 4-{[(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Due to its potential pharmacological properties, it is investigated for therapeutic applications, including anti-inflammatory and antimicrobial activities.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Propyl 4-{[(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate involves its interaction with specific molecular targets. The quinoline moiety can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Medicinal Chemistry

Compounds like FE@SNAP () share functional similarities with the target molecule, including amide linkages and ester groups. FE@SNAP, a fluorinated MCHR1 antagonist, incorporates a pyrimidinecarboxylate ester and amide bonds, enabling receptor binding and metabolic stability. Unlike the target’s quinolinone core, FE@SNAP uses a tetrahydropyrimidine ring, underscoring how core heterocycles influence target specificity.

Agricultural Compounds with Benzoate Ester Moieties

Metsulfuron methyl ester (), a sulfonylurea herbicide, shares the benzoate ester motif but diverges in its sulfonylurea bridge and triazine ring. While the target compound’s amide linkage may support protein binding (e.g., kinase inhibition), metsulfuron’s sulfonylurea group inhibits acetolactate synthase in plants, highlighting how minor structural changes redirect bioactivity from pharmaceuticals to agrochemicals .

Research Compounds with Complex Ester and Amide Linkages

TCO-GDC-1 (), a pyridine carboxylate ester with a cyclooctene group, demonstrates the versatility of ester-amide hybrids in drug design. Its structure enables bioorthogonal “click chemistry” for targeted drug delivery, a feature absent in the target compound. However, both molecules leverage ester groups to balance solubility and bioavailability, illustrating a common strategy in prodrug development .

Data Tables

Table 1. Structural and Functional Comparison

Compound Name Molecular Formula Key Functional Groups Application/Activity Reference
Propyl 4-{[(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate C₂₁H₂₀N₂O₅ Quinolinone, amide, benzoate ester Under investigation (potential kinase/receptor modulation)
FE@SNAP (MCHR1 antagonist) Complex* Pyrimidinecarboxylate, amide, fluoroethyl CNS-targeted receptor antagonism
Metsulfuron methyl ester C₁₄H₁₅N₅O₆S Benzoate ester, sulfonylurea, triazine Herbicide (plant enzyme inhibition)
TCO-GDC-1 (bioorthogonal probe) C₃₅H₃₄ClFN₆O₆ Pyridine carboxylate, amide, cyclooctene Targeted drug delivery (research)

Table 2. Key Physicochemical Properties

Compound Name Molecular Weight (g/mol) LogP* (Predicted) Hydrogen Bond Donors/Acceptors
Propyl 4-{[...]benzoate 380.40 ~2.5 3 donors, 6 acceptors
FE@SNAP N/A ~3.8 2 donors, 8 acceptors
Metsulfuron methyl ester 381.36 ~1.2 3 donors, 9 acceptors
TCO-GDC-1 709.18 ~4.5 4 donors, 10 acceptors

*LogP values estimated using fragment-based methods.

Biological Activity

Propyl 4-{[(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate, identified by its CAS number 300586-05-4, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, focusing on its antiproliferative properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C21H20N2O5, with a molecular weight of approximately 380.39 g/mol. The structure incorporates a quinoline moiety, which is often associated with various biological activities.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines. For instance:

  • Study Findings : A series of derivatives related to this compound demonstrated significant antiproliferative activity with IC50 values ranging from 0.15 to 1.4 µM against cell lines such as PANC 1, HeLa, and MDA-MB-231 .
CompoundCell LineIC50 (µM)
8dPANC 10.15
8eHeLa0.80
8fMDA-MB-2311.40

The mechanism through which this compound exerts its antiproliferative effects may involve:

  • Inhibition of Kinases : The compound has been noted for its ability to inhibit specific kinases that are crucial for cell proliferation.
  • Induction of Apoptosis : Studies indicate that treatment with this compound can lead to increased apoptosis in cancer cells, thereby reducing cell viability.

In Vitro Studies

In vitro studies have shown that the compound effectively reduces cell proliferation in various cancer types. For example, one study reported an IC50 value of around 0.20 µM for a closely related compound in a similar quinoline series against HT-29 colon cancer cells .

In Vivo Studies

While in vitro results are promising, further research is required to validate these findings in vivo. Preliminary animal studies are necessary to assess the pharmacokinetics and therapeutic potential of this compound in living organisms.

Safety Profile

The safety profile of this compound has been evaluated in toxicity assays. The most potent derivatives exhibited low toxicity levels with LD50 values exceeding 20 mg/kg in mouse models . This suggests a favorable therapeutic index for further development.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Propyl 4-{[(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves coupling the 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivative with 4-aminobenzoic acid propyl ester using carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous conditions. Post-reaction purification via flash chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is critical to isolate the product. Purity validation requires HPLC (≥95% purity) and NMR spectroscopy to confirm absence of unreacted starting materials or side products .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral discrepancies resolved?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks by comparing with analogous quinoline derivatives (e.g., shifts for the 4-hydroxy-2-oxo group at δ ~11-12 ppm in 1H NMR; carbonyl carbons at ~165-175 ppm in 13C NMR) .
  • IR Spectroscopy : Confirm the presence of amide (C=O stretch ~1650 cm⁻¹) and ester (C=O ~1720 cm⁻¹) groups.
  • Mass Spectrometry : Use HRMS to verify molecular ion peaks (e.g., [M+H]+ or [M+Na]+). Discrepancies between calculated and observed values may indicate incomplete purification or degradation, necessitating repeat chromatography .

Advanced Research Questions

Q. How can structural contradictions between X-ray crystallography and spectroscopic data be addressed during refinement?

  • Methodological Answer : If crystallographic data (e.g., bond lengths/angles) conflict with NMR/IR results, use SHELXL for refinement with restraints on geometric parameters. Validate hydrogen bonding and torsion angles against DFT-optimized models. Cross-check residual electron density maps to identify disordered solvent molecules or partial occupancies that might skew results .

Q. What strategies optimize the low yields observed during coupling reactions involving the quinolinone core?

  • Methodological Answer : Low yields (e.g., <30% in analogous syntheses) often stem from steric hindrance at the quinolin-3-yl carbonyl group. Strategies include:

  • Catalytic Systems : Employ Pd(OAc)₂ with phosphine ligands (e.g., PCy₃) to enhance reactivity in cross-coupling steps .
  • Solvent Optimization : Use polar aprotic solvents (DMF or DMSO) to stabilize intermediates and improve reaction homogeneity .
  • Temperature Control : Gradual heating (60–80°C) prevents decomposition of heat-sensitive intermediates .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of substituents on the quinolinone and benzoate moieties?

  • Methodological Answer :

  • Quinolinone Modifications : Replace the 4-hydroxy group with methoxy or halogen substituents to assess hydrogen-bonding effects (see analogues in and ).
  • Benzoate Ester Variations : Substitute the propyl group with isopropyl or methyl to study lipophilicity impacts (compare with ).
  • Biological Assays : Use standardized enzymatic or cellular assays (e.g., kinase inhibition or cytotoxicity screens) to correlate structural changes with activity trends .

Q. What computational approaches are suitable for predicting the binding mode of this compound to target proteins?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., ATP-binding pockets). Parameterize the ligand with Gaussian-based DFT charges.
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of predicted poses. Validate with experimental data (e.g., mutagenesis or IC₅₀ shifts) .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting solubility data reported in different studies?

  • Methodological Answer : Solubility discrepancies may arise from polymorphic forms or solvent impurities. Characterize crystalline forms via PXRD and DSC. Use standardized solvents (HPLC-grade) for solubility tests under controlled pH and temperature. Compare with analogous compounds (e.g., methyl vs. propyl esters in ) to identify trends .

Q. What steps mitigate inconsistencies in biological activity across assay platforms?

  • Methodological Answer : Normalize data using positive/negative controls (e.g., staurosporine for kinase assays). Validate compound stability under assay conditions via LC-MS. Cross-test in orthogonal assays (e.g., SPR vs. fluorescence polarization) to rule out false positives .

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